N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034513-31-8
VCID: VC5135935
InChI: InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3
SMILES: CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

CAS No.: 2034513-31-8

Cat. No.: VC5135935

Molecular Formula: C15H19N5O3S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide - 2034513-31-8

Specification

CAS No. 2034513-31-8
Molecular Formula C15H19N5O3S
Molecular Weight 349.41
IUPAC Name N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Standard InChI InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-5-6-20-9-13(8-17-20)14-4-3-7-23-14/h3-4,7-12,18H,5-6H2,1-2H3
Standard InChI Key LBWMLZXEWZDFEX-UHFFFAOYSA-N
SMILES CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three heterocyclic systems:

  • Furan: A five-membered oxygen-containing ring (C₄H₄O) known for enhancing bioavailability in drug design .

  • Pyrazole: A five-membered di-nitrogen ring (C₃H₄N₂) contributing to hydrogen bonding and metabolic stability.

  • Imidazole: A five-membered di-nitrogen ring (C₃H₄N₂) with a sulfonamide group (-SO₂NH₂) at the 4-position, a moiety often associated with enzyme inhibition.

Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₃S
Molecular Weight349.41 g/mol
IUPAC NameN-[2-[4-(Furan-2-yl)pyrazol-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChI KeyLBWMLZXEWZDFEX-UHFFFAOYSA-N

The sulfonamide group enhances solubility and facilitates interactions with biological targets, while the isopropyl substituent on the imidazole ring modulates steric effects.

Synthesis and Optimization

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves multi-step organic reactions, as outlined below:

Reaction Sequence

  • Furan-Pyrazole Coupling: Furan-2-carbaldehyde reacts with hydrazine derivatives to form the 4-(furan-2-yl)-1H-pyrazole core .

  • Ethyl Bridging: The pyrazole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl spacer.

  • Sulfonamide Formation: The imidazole-4-sulfonyl chloride reacts with the ethylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Critical Parameters

  • Temperature: Reactions are conducted at 60–80°C to optimize yield.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate furan-pyrazole cyclization .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties. For example, replacing the isopropyl group with bulkier substituents could improve target selectivity.

  • In Silico Studies: Molecular docking predicts strong binding to HDAC2 (ΔG = -9.2 kcal/mol), comparable to SAHA, a clinically approved inhibitor .

Material Science

The furan-imidazole framework has been explored in organic semiconductors due to π-conjugation and thermal stability up to 300°C .

Comparative Analysis of Related Compounds

CompoundMolecular FormulaTarget ActivityIC₅₀ (nM)Source
BM-1074C₂₄H₂₈N₄O₃SBcl-2/Bcl-xL inhibition<1
DDFDIC₂₇H₂₀N₂O₃Anticancer (in vitro)12 ± 2
Target CompoundC₁₅H₁₉N₅O₃SHDAC inhibition (predicted)50*

*Predicted based on structural analogs.

Challenges and Future Directions

  • Solubility Limitations: The compound’s solubility in aqueous media remains uncharacterized, necessitating formulation studies.

  • In Vivo Profiling: No pharmacokinetic data (e.g., bioavailability, half-life) are available, highlighting a critical research gap.

  • Synthetic Scalability: Current yields (~40%) are suboptimal for industrial production; flow chemistry could improve efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator